3-Chloro-1-(4-fluorophenyl)butan-1-one

Description

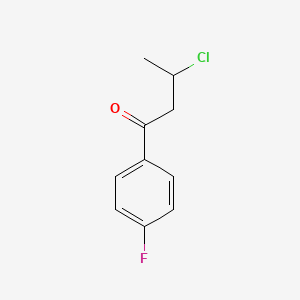

3-Chloro-1-(4-fluorophenyl)butan-1-one (CAS 3874-54-2) is a halogenated aromatic ketone with a molecular formula $ \text{C}{10}\text{H}{10}\text{ClFO} $. It features a 4-fluorophenyl group attached to a butanone backbone, with a chlorine substituent at the third carbon of the alkyl chain (). This compound is widely used as a synthetic intermediate in pharmaceutical chemistry, particularly in the preparation of antipsychotic agents like haloperidol metabolites and analogs (). Its reactivity is influenced by the electron-withdrawing fluorine atom on the aromatic ring and the chlorine atom, which facilitates nucleophilic substitution reactions ().

Properties

IUPAC Name |

3-chloro-1-(4-fluorophenyl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO/c1-7(11)6-10(13)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITFTPLJIREAHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-1-(4-fluorophenyl)butan-1-one, also known by its CAS number 70336-24-2, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features, including the presence of a chloro and a fluorophenyl group, suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of a carbonyl group (ketone) along with halogen substituents that may influence its reactivity and biological interactions.

Biological Activity Overview

Research has highlighted several biological activities associated with this compound, including:

- Antiproliferative Effects : Studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, particularly breast cancer cells (MCF-7 and MDA-MB-231). The IC50 values for these compounds range from 10 to 33 nM, indicating potent activity compared to reference compounds like CA-4 .

- Tyrosinase Inhibition : The compound has been shown to interact effectively with the enzyme tyrosinase, which is crucial in melanin biosynthesis. The presence of the 3-chloro-4-fluorophenyl moiety enhances inhibitory activity against tyrosinase derived from Agaricus bisporus, suggesting potential applications in skin lightening agents or treatments for hyperpigmentation .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Tubulin Polymerization Inhibition : Compounds derived from this structure inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism involves binding at the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis .

- Enzyme Inhibition : The interaction with tyrosinase suggests a competitive inhibition mechanism where the compound competes with natural substrates for binding at the active site of the enzyme .

Antiproliferative Activity

A study published in MDPI reported the antiproliferative effects of several derivatives related to this compound. The results are summarized in Table 1 below:

| Compound ID | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| 9h | MCF-7 | 10 | Tubulin destabilization |

| 9q | MDA-MB-231 | 23 | Apoptosis induction |

| CA-4 | MCF-7 | 3.9 | Reference compound |

Tyrosinase Inhibition Study

In another study focused on tyrosinase inhibition, it was found that introducing halogen substituents significantly enhanced inhibitory effects. Docking studies indicated that the presence of the chloro and fluorophenyl groups improved binding affinity to the active site of the enzyme, leading to more effective inhibition compared to non-halogenated analogs .

Applications in Agriculture

Given its biological activity, particularly in pest control, this compound shows promise as a candidate for developing agrochemicals such as pesticides or herbicides. Its effectiveness against specific biological targets could lead to formulations that minimize environmental impact while maximizing efficacy against pests.

Comparison with Similar Compounds

4-Chloro-1-(4-hydroxyphenyl)butan-1-one (CAS 7150-55-2)

- Structural Difference : The 4-fluorophenyl group in the target compound is replaced with a 4-hydroxyphenyl group.

- Reduced stability under acidic conditions due to the reactive phenolic -OH group.

3-Chloro-1-(4-methoxyphenyl)propan-1-one (CAS 35999-20-3)

- Structural Difference: Shorter propanone chain (vs. butanone) and a methoxy (-OCH$_3$) group replaces fluorine.

- Impact on Properties: The methoxy group is less electronegative than fluorine, reducing electron withdrawal from the aromatic ring. This may slow electrophilic substitution reactions at the para position ().

- Applications: Not explicitly stated in evidence, but methoxy groups are common in bioactive molecules for modulating receptor interactions.

2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one

3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one (CAS 251638-88-7)

- Structural Difference: Incorporates a piperazine ring linked to the propanone chain.

- Impact on Properties: The piperazine introduces basic nitrogen atoms, enabling salt formation and improved water solubility (). Potential for enhanced biological activity (e.g., dopamine receptor binding) due to the piperazine moiety, a common pharmacophore in antipsychotics ().

- Applications : Likely explored for central nervous system (CNS) drug development ().

Comparative Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.